6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one
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Description
“6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines have been found to exhibit pronounced cytotoxic activity . They are closely related to naturally occurring nucleosides such as tubercidin, toyocamycin, and sangivamycin, which show pronounced cytotoxic activity .
Synthesis Analysis
The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo [2,3-d] pyrimidine has been described . The synthesis involves methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine at elevated temperatures .Safety and Hazards
While specific safety and hazard information for “6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one” is not available, it’s important to handle all chemical compounds with care. For example, a related compound, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Pyrrolopyrimidines, including “6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one”, have potential in the development of new therapeutic agents due to their pronounced cytotoxic activity . Future research could focus on the synthesis of new derivatives and the exploration of their biological activities .
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h3H,1-2H2,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZKFQHFNGHTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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